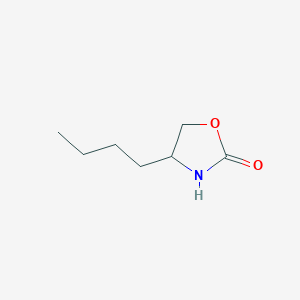

![molecular formula C13H23NO4 B3084853 Methyl 1-([(tert-butoxy)carbonyl]amino)cyclohexane-1-carboxylate CAS No. 1144505-90-7](/img/structure/B3084853.png)

Methyl 1-([(tert-butoxy)carbonyl]amino)cyclohexane-1-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

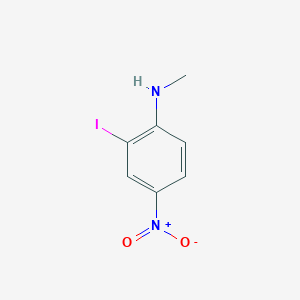

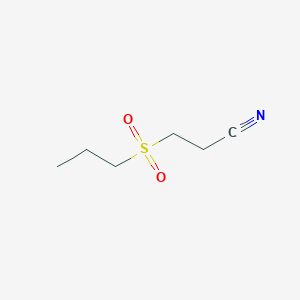

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code:1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(14)16-4)5-7(13)6-11/h7,13H,5-6H2,1-4H3,(H,12,15) . This indicates the presence of 11 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The molecular weight of this compound is 245.28 .Wissenschaftliche Forschungsanwendungen

Decomposition of Air Toxics

Methyl tert-butyl ether (MTBE) is a compound extensively used as an oxygenate and octane enhancer in gasoline. Its release into the environment has caused concern, leading to studies on its decomposition. A study has shown the feasibility of using a radio frequency (RF) plasma reactor for decomposing MTBE by adding hydrogen, converting it into simpler molecules like CH4, C2H4, and C2H2. This method presents an alternative for decomposing and converting MTBE into less harmful substances (Hsieh et al., 2011).

Thermophysical Property Measurements

Research on the thermophysical properties of mixtures containing MTBE and other ethers with non-polar solvents has focused on developing a set of recommended values for vapor-liquid equilibria and related properties. This comprehensive review of binary and ternary mixtures aims to assist in understanding where further property measurements are required, enhancing the application of these mixtures in improving gasoline's octane rating and reducing exhaust pollution (Marsh et al., 1999).

MTBE Biodegradation and Bioremediation

Evidence of MTBE biotransformation and complete mineralization under aerobic and increasing evidence under anaerobic conditions in environmental samples and enrichment cultures has been reviewed. The metabolic pathway involves tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA) as key intermediates. This comprehensive review suggests several biological methods for MTBE remediation, highlighting the potential for natural anaerobic transformation of MTBE (Fiorenza & Rifai, 2003).

Wirkmechanismus

Target of Action

The specific role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells .

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, such as competitive inhibition or allosteric modulation . The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly for amines. This could influence how the compound interacts with its targets .

Biochemical Pathways

This could potentially affect a wide range of biochemical pathways, depending on the specific context .

Pharmacokinetics

For instance, the Boc group could potentially increase the compound’s lipophilicity, which might enhance its absorption and distribution .

Result of Action

Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes, from enzyme activity to signal transduction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature could affect its stability and reactivity. Additionally, the presence of other molecules could influence its efficacy, either by competing for the same targets or by modulating its activity .

Eigenschaften

IUPAC Name |

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-13(10(15)17-4)8-6-5-7-9-13/h5-9H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKWMYDLYATOPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline](/img/structure/B3084829.png)

![Butyl[(2,3-dimethoxyphenyl)methyl]amine](/img/structure/B3084841.png)

![4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-7-ethoxy-6-[(1-methyl-2-pyrrolidinylidene)amino]-3-quinolinecarbonitrile](/img/structure/B3084861.png)

![1-[4-(3-Chlorophenoxy)phenyl]ethanone](/img/structure/B3084882.png)